1,3-Bis(4-fluorophenyl)-2-methylpropane-1,3-dione
Description
Properties
IUPAC Name |
1,3-bis(4-fluorophenyl)-2-methylpropane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O2/c1-10(15(19)11-2-6-13(17)7-3-11)16(20)12-4-8-14(18)9-5-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEVVOAKXHSGNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation with Methylmalonyl Chloride
This two-step protocol remains the most widely reported approach for analogous 1,3-diketones:
Step 1: Formation of 4-Fluorophenyl Grignard Reagent
4-Bromofluorobenzene reacts with magnesium in anhydrous THF to generate the Grignard intermediate.
Step 2: Nucleophilic Acylation
Methylmalonyl chloride (1 equiv) undergoes successive nucleophilic attacks by two equivalents of the 4-fluorophenyl Grignard reagent:
$$
\text{ClC(O)C(CH}3\text{)C(O)Cl} + 2 \text{ArMgBr} \rightarrow \text{ArC(O)C(CH}3\text{)C(O)Ar} + 2 \text{MgBrCl}
$$
Optimization Notes:
Oxidative Dehydrogenation of 1,3-Diols
A redox-neutral pathway converts 1,3-bis(4-fluorophenyl)-2-methylpropane-1,3-diol using Jones reagent (CrO₃/H₂SO₄):
$$
\text{HOCH}2\text{C(CH}3\text{)CH}2\text{OH} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}4} \text{O=C(CH}_3\text{)C=O}
$$
Key Parameters:
Microwave-Assisted Friedel-Crafts Acylation
Modern approaches employ microwave irradiation to accelerate the acylation of fluorobenzene derivatives:
Procedure:
- Charge reactor with 4-fluoroacetophenone (2.2 equiv), methylmalonic acid (1 equiv), and P₂O₅/CH₃SO₃H catalyst
- Irradiate at 150°C (300 W) for 15 min under N₂
- Quench with ice-water, filter precipitate
Advantages:
- Time Efficiency: 15 min vs. 24 hr conventional heating
- Yield Improvement: 78–82%
- Selectivity: >95% para-substitution maintained
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges | Scalability |
|---|---|---|---|---|
| Claisen Condensation | 68–72 | 95 | Moisture sensitivity | Pilot-scale viable |
| Oxidative Dehydrogenation | 55–60 | 88 | Overoxidation side products | Limited to <100 g |
| Microwave Acylation | 78–82 | 97 | Specialized equipment required | Bench-scale only |
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-fluorophenyl)-2-methylpropane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the diketone to corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
2.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of 1,3-bis(4-fluorophenyl)-2-methylpropane-1,3-dione. In vitro assays conducted by the National Cancer Institute (NCI) demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited mean growth inhibition (GI50) values of approximately 15.72 μM across a panel of 60 human tumor cell lines, indicating its potential as a lead compound for further development in cancer therapy .
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| Non-small cell lung (HOP-62) | 17.47 | 50.68 | - |
| CNS cancer (SF-539) | 49.97 | - | - |
| Melanoma (MDA-MB-435) | 22.59 | - | - |
| Ovarian cancer (OVCAR-8) | 27.71 | - | - |
| Prostate cancer (DU-145) | 44.35 | - | - |
| Breast cancer (MDA-MB-468) | 15.65 | - | - |
2.2 Mechanism of Action
The mechanism underlying the anticancer activity appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades associated with tumor growth .
Other Biological Activities
In addition to its anticancer properties, research has indicated that this compound may exhibit anti-inflammatory and antimicrobial activities. These potential applications are under investigation, with preliminary results suggesting that the compound could inhibit inflammatory mediators and bacterial growth in vitro.
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy Assessment
A study conducted on the efficacy of this compound involved a comprehensive screening against various cancer cell lines using the Sulforhodamine B assay to determine cell viability . The results indicated a consistent pattern of growth inhibition across multiple lines, highlighting its broad-spectrum anticancer potential.
Case Study 2: Structure-Activity Relationship Analysis
Further investigations into the structure-activity relationship (SAR) of this compound have revealed that modifications to the fluorine substituent can significantly affect its biological activity. For instance, variations in the position and number of fluorine atoms on the phenyl rings were correlated with enhanced cytotoxicity against specific cancer types .
Mechanism of Action
The mechanism of action of 1,3-Bis(4-fluorophenyl)-2-methylpropane-1,3-dione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Anti-inflammatory Activity: It may inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins.
Antitumor Activity: The compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Electronic and Steric Effects
- Fluorine vs. Chlorine Substituents: Fluorine’s higher electronegativity (4.0 vs. 3.0 for Cl) enhances the electron-withdrawing effect, stabilizing enolate formation in β-diketones.
- Methyl Substitution: The central methyl group in the target compound introduces steric hindrance, which may reduce coordination flexibility compared to non-methylated analogs like 1,3-Bis(4-chlorophenyl)propane-1,3-dione .
- Conjugation Effects : The α,β-unsaturated ketone () exhibits a conjugated π-system, enabling distinct reactivity (e.g., Diels-Alder reactions) compared to the saturated β-diketone .
Biological Activity
1,3-Bis(4-fluorophenyl)-2-methylpropane-1,3-dione is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews its biological activity based on diverse research findings, including synthesis methods, case studies, and relevant data tables.
The compound can be synthesized through various methods that typically involve the reaction of 4-fluorophenyl derivatives with diketones. The purity of synthesized compounds is often confirmed to be greater than 95% using techniques such as NMR spectroscopy and mass spectrometry .
Biological Activity Overview
This compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxic effects against breast cancer cells by inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties : Some studies have reported moderate to good antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds ranged from 100 to 400 µg/mL .
Case Study 1: Anticancer Effects
A study focusing on a derivative of this compound demonstrated its ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). The compound was found to significantly inhibit cell proliferation with IC50 values as low as 0.67 µmol/L after 48 hours of treatment. Mechanistic studies revealed that it activates caspase-dependent apoptotic pathways and alters the expression of cell cycle regulatory proteins such as cyclin D1 and p21 .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy of related compounds derived from 4-fluorophenyl structures. These compounds were tested against several bacterial strains, revealing promising activity with MIC values indicating effective inhibition at relatively low concentrations .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µmol/L) | Mechanism of Action |
|---|---|---|---|
| ZQL-4c | MCF-7 | 2.96 | Induces apoptosis via ROS production |
| ZQL-4c | MDA-MB-231 | 0.80 | G2/M phase arrest and caspase activation |
| ZQL-4c | SK-BR-3 | 1.21 | Modulation of cyclin proteins |
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 200 |
| Compound B | Escherichia coli | 300 |
| Compound C | Pseudomonas aeruginosa | 400 |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1,3-Bis(4-fluorophenyl)-2-methylpropane-1,3-dione, and how can reaction conditions be optimized?
The compound is synthesized via Claisen condensation between substituted acetophenones and esters under basic conditions. For example, analogous β-diketonate ligands (e.g., 1,3-bis(4-methoxyphenyl)propane-1,3-dione) are prepared by coupling methoxy-functionalized acetophenones and esters in dimethylformamide (DMF) with alkyl halides, followed by condensation. Optimization includes controlling stoichiometry, reaction time, and temperature to minimize side products. Post-synthesis purification typically involves column chromatography or recrystallization .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : To confirm structure via and chemical shifts, particularly analyzing fluorine coupling patterns and diketone proton environments.
- X-ray crystallography : For resolving molecular conformation and intermolecular interactions. For example, analogous fluorophenyl diketones exhibit planar diketone moieties and π-stacking influenced by fluorine substituents .
- IR spectroscopy : To identify carbonyl stretching vibrations (~1600–1700 cm) and confirm diketone formation .
Q. How does the fluorophenyl group affect the compound’s solubility and stability in different solvents?
The electron-withdrawing nature of fluorine increases the compound’s polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) but reducing stability in protic solvents due to potential hydrolysis. Stability studies under varying pH and temperature conditions are recommended, with degradation monitored via HPLC or TLC .
Advanced Research Questions
Q. How can dynamic NMR studies resolve contradictions in mechanistic analyses of proton transfer or tautomerism in this compound?
Dynamic NMR is used to study intramolecular proton transfer rates in diketones. For example, variable-temperature NMR can detect coalescence of enol and keto proton signals, enabling calculation of activation energy barriers. This method clarifies discrepancies in reported tautomeric equilibria by quantifying exchange rates under controlled conditions .
Q. What role does this compound play in the synthesis of lanthanoid coordination clusters, and what challenges arise in stabilizing these complexes?
The compound acts as a chelating ligand for lanthanoids (e.g., Eu, Tb) in polynuclear hydroxo clusters. Challenges include maintaining ligand rigidity during coordination and preventing hydrolysis. Stability is improved by using non-aqueous solvents and inert atmospheres. Magnetic studies of such clusters reveal slow relaxation behavior, relevant to single-molecule magnet design .
Q. How do fluorophenyl substituents influence the electronic properties and reactivity of the diketone moiety in catalysis or drug design?
Fluorine’s electronegativity withdraws electron density from the diketone, lowering the LUMO energy and enhancing electrophilicity. This increases reactivity in nucleophilic additions (e.g., enolate formation) and improves binding affinity in metalloenzyme inhibition studies. Computational methods (DFT) quantify these effects by analyzing frontier molecular orbitals and charge distribution .
Q. What pharmacokinetic insights have been gained from studying metabolites of structurally similar fluorophenyl diketones?
Studies on flunarizine derivatives reveal oxidative metabolism pathways in liver microsomes, producing metabolites like 4,4'-difluorobenzophenone. Interspecies differences (e.g., Wistar vs. Dark Agouti rats) in CYP450 enzyme activity highlight the need for in vitro microsomal assays to predict human metabolic stability and toxicity .
Q. How can crystallographic data resolve discrepancies in reported molecular conformations or packing arrangements?
Single-crystal X-ray diffraction provides unambiguous evidence of molecular geometry. For example, dihedral angles between fluorophenyl rings and diketone planes can explain variations in π-π stacking efficiency. SHELX software is widely used for structure refinement, with validation metrics (R-factors, data-to-parameter ratios) ensuring reliability .
Methodological Notes
- Contradiction Analysis : When conflicting data arise (e.g., tautomer ratios), employ complementary techniques (NMR, XRD, DFT) to reconcile observations .
- Experimental Design : For coordination chemistry, prioritize inert conditions (argon glovebox) and characterize intermediates via ESI-MS or magnetometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
